![molecular formula C15H12Cl2N2O3 B5700000 4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5700000.png)
4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide is a chemical compound that belongs to the class of nitrobenzamides. It has been extensively researched due to its unique properties and potential applications in various fields of science.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide has been shown to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. This property makes it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide in lab experiments is its high yield and purity. It can be easily synthesized using standard laboratory equipment and reagents. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Future Directions
There are several future directions for the research on 4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide. One potential direction is to further investigate its potential applications in the treatment of Alzheimer's disease and other neurological disorders. Another direction is to explore its anti-inflammatory and antioxidant properties and their potential applications in the treatment of various diseases. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop safer derivatives.
Synthesis Methods
The synthesis of 4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 2-(3-chlorophenyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation mechanism, which results in the formation of the desired product. The yield of the synthesis is typically high, and the purity of the product can be increased through recrystallization.
Scientific Research Applications
4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This property makes it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-3-1-2-10(8-11)6-7-18-15(20)13-5-4-12(17)9-14(13)19(21)22/h1-5,8-9H,6-7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWHOCWZCDKMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.